molecular formula C6H7Cl2NO2S B6163399 5-methylpyridine-3-sulfonyl chloride hydrochloride CAS No. 2444918-28-7

5-methylpyridine-3-sulfonyl chloride hydrochloride

Cat. No. B6163399
CAS RN: 2444918-28-7
M. Wt: 228.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methylpyridine-3-sulfonyl chloride hydrochloride is a chemical compound with the molecular formula C6H6ClNO2S . It is a derivative of pyridine, which is a basic heterocyclic organic compound .


Synthesis Analysis

The synthesis of pyridine-3-sulfonyl chlorides, including 5-methylpyridine-3-sulfonyl chloride hydrochloride, generally involves two methods . The first method is the sulfonation of the corresponding pyridines . The second method involves the diazotation of 3-aminopyridines, followed by substitution of the diazo group with a sulfonyl group . This results in the formation of intermediate pyridine-3-sulfonyl chlorides, which are then hydrolyzed to sulfonic acids .


Molecular Structure Analysis

The molecular structure of 5-methylpyridine-3-sulfonyl chloride hydrochloride consists of a pyridine ring substituted with a methyl group and a sulfonyl chloride group .


Chemical Reactions Analysis

The chemical reactions involving 5-methylpyridine-3-sulfonyl chloride hydrochloride primarily involve its synthesis. As mentioned earlier, the synthesis involves diazotation of 3-aminopyridines and subsequent substitution of the diazo group with a sulfonyl group .

Scientific Research Applications

Synthesis of Sulfonyl Chlorides

Sulfonyl chlorides are crucial in various chemical syntheses, including detergents, ion-exchange resins, pharmaceuticals, dyes, and herbicides. The synthesis of sulfonyl chlorides can be achieved through multiple methods, such as reactions of aliphatic hydrocarbons with sulfuryl halides or sulfur dioxide and chlorine, oxidative chlorination of thiols, disulfides, sulfides, and the reaction of sulfonic acids with various chlorinating agents. A novel method involves the reaction of alkanethiols or arylthiols and disulfides with chlorine dioxide, offering a convenient and high-yield process without the need for extreme conditions (Lezina et al., 2011).

Sulfonyl Chloride Reagents in Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds often involves sulfonyl chloride reagents. For instance, 5-chloro-2-thiophenesulfonyl chloride reacts with various amines to yield corresponding sulfonamides, showcasing the versatility of sulfonyl chloride derivatives in synthesizing a range of heterocyclic compounds. This method demonstrates the sulfonyl chloride's role in facilitating nucleophilic substitution reactions, essential for constructing complex molecular architectures (Obafemi, 1982).

Novel Ionic Liquids from Sulfonyl Chloride Derivatives

Sulfonyl chloride derivatives can be transformed into novel ionic liquids with unique properties and applications. For example, 1-sulfopyridinium chloride, a novel ionic liquid, has been synthesized and characterized, showing efficiency as a catalyst for tandem Knoevenagel–Michael reactions. This application underscores the adaptability of sulfonyl chloride derivatives in creating functional materials with potential uses in catalysis and green chemistry (Moosavi‐Zare et al., 2013).

Coordination Polymers and Supramolecular Structures

Sulfonyl chloride derivatives contribute to the synthesis of coordination polymers and supramolecular structures, demonstrating their role in materials science. The reactions of sulfonyl chloride derivatives with divalent metals and ligands can lead to the formation of structures with unique geometries and properties, showcasing the potential of these compounds in constructing advanced materials with specific functions (Sun et al., 2004).

Safety and Hazards

5-methylpyridine-3-sulfonyl chloride hydrochloride is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-methylpyridine-3-sulfonyl chloride hydrochloride involves the reaction of 5-methylpyridine-3-sulfonic acid with thionyl chloride to form 5-methylpyridine-3-sulfonyl chloride, which is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "5-methylpyridine-3-sulfonic acid", "Thionyl chloride", "Hydrochloric acid" ], "Reaction": [ "Step 1: 5-methylpyridine-3-sulfonic acid is dissolved in anhydrous dichloromethane.", "Step 2: Thionyl chloride is added dropwise to the solution while stirring at room temperature.", "Step 3: The reaction mixture is heated to reflux for 2 hours.", "Step 4: The solvent is removed under reduced pressure to obtain 5-methylpyridine-3-sulfonyl chloride as a yellow liquid.", "Step 5: 5-methylpyridine-3-sulfonyl chloride is dissolved in anhydrous dichloromethane.", "Step 6: Hydrochloric acid is added dropwise to the solution while stirring at room temperature.", "Step 7: The reaction mixture is stirred for 2 hours.", "Step 8: The solvent is removed under reduced pressure to obtain 5-methylpyridine-3-sulfonyl chloride hydrochloride as a white solid." ] }

CAS RN

2444918-28-7

Product Name

5-methylpyridine-3-sulfonyl chloride hydrochloride

Molecular Formula

C6H7Cl2NO2S

Molecular Weight

228.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.